molecular formula C19H19N3O3 B2691342 2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide CAS No. 1090962-72-3

2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide

Cat. No.: B2691342
CAS No.: 1090962-72-3
M. Wt: 337.379
InChI Key: UGOIEMTYKVSHRC-UHFFFAOYSA-N
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Description

2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, a methoxyethyl group, and a pyridinylmethoxyphenyl group. These functional groups contribute to its reactivity and potential utility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the intermediate: The synthesis begins with the preparation of an intermediate compound, which involves the reaction of a suitable aldehyde with a nitrile compound under basic conditions.

    Addition of the methoxyethyl group: The intermediate is then reacted with a methoxyethylating agent, such as methoxyethyl chloride, in the presence of a base to introduce the methoxyethyl group.

    Coupling with the pyridinylmethoxyphenyl group: The final step involves the coupling of the intermediate with a pyridinylmethoxyphenyl derivative using a suitable coupling reagent, such as a palladium catalyst, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Additionally, industrial processes may incorporate continuous flow techniques and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and bases under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-2-yl)methoxy]phenyl}prop-2-enamide: Similar structure with a pyridin-2-yl group instead of pyridin-3-yl.

    2-cyano-N-(2-ethoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide: Similar structure with an ethoxyethyl group instead of methoxyethyl.

    2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamine: Similar structure with an amine group instead of an amide.

Uniqueness

2-cyano-N-(2-methoxyethyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its methoxyethyl and pyridinylmethoxyphenyl groups contribute to its versatility in chemical reactions and biological interactions, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-cyano-N-(2-methoxyethyl)-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-24-10-9-22-19(23)17(12-20)11-15-4-6-18(7-5-15)25-14-16-3-2-8-21-13-16/h2-8,11,13H,9-10,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOIEMTYKVSHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=CC1=CC=C(C=C1)OCC2=CN=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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